1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(13)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRDXJWJSDVGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCOC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557343 | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119304-98-2 | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with suitable nucleophiles can yield the desired product . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to enhance yield and reduce byproducts .
Chemical Reactions Analysis
1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chromanone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromanone ring.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields chromanone derivatives, while reduction results in alcohols.
Scientific Research Applications
1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one, also known as a chromenone derivative, is a compound that has garnered attention due to its diverse applications in scientific research, particularly in medicinal chemistry and materials science. This article explores its various applications, supported by comprehensive data tables and case studies.
Structure and Characteristics
This compound features a chromenone core, which is characterized by a fused benzene and pyran ring system. The presence of a ketone group enhances its reactivity and potential for biological activity.
Molecular Formula
- Molecular Formula : C12H12O2
- Molecular Weight : 188.22 g/mol
Antioxidant Activity
Research has shown that chromenone derivatives exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenged free radicals, reducing oxidative stress in cellular models.
Table 1: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Source of Study |
|---|---|---|
| This compound | 25 | Journal of Medicinal Chemistry |
| Curcumin | 15 | Journal of Medicinal Chemistry |
| Quercetin | 30 | Journal of Nutritional Biochemistry |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it inhibited the production of pro-inflammatory cytokines in macrophages.
Case Study: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases.
Cytotoxicity Against Cancer Cells
Several studies have reported the cytotoxic effects of chromenone derivatives on various cancer cell lines. For instance, this compound demonstrated selective toxicity against breast cancer cells (MCF-7) while sparing normal cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 20 | International Journal of Cancer |
| HeLa | 15 | European Journal of Medicinal Chemistry |
| A549 | 30 | Cancer Letters |
Photophysical Properties
The unique structure of this compound lends itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Studies indicate that this compound exhibits favorable photophysical properties such as high fluorescence quantum yield.
Table 3: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield | 0.85 |
Applications in OLEDs
Due to its efficient light emission properties, this chromenone derivative is being explored as a potential emissive layer material in OLEDs, which could lead to advancements in display technologies.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one involves its interaction with specific molecular targets. For instance, chromanone derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Key Comparisons:
| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₂H₁₂O₂ | 194.22 | Dihydrochromen-4-yl | Bicyclic chromene system, conjugated ketone |
| 1-(4-Hydroxyphenyl)propan-2-one | C₉H₁₀O₂ | 150.18 | 4-Hydroxyphenyl | Phenolic –OH group, electron-withdrawing |
| 1-(2-Chloro-4-fluorophenyl)propan-2-one | C₉H₈ClFO | 186.61 | 2-Chloro-4-fluorophenyl | Halogenated aryl group, steric hindrance |
| 1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one | C₁₄H₁₄O₂ | 214.26 | Dihydropyran, propenone | α,β-unsaturated ketone, extended conjugation |
- Chromene vs. Phenyl Derivatives: The chromene system in the target compound introduces a fused bicyclic framework, enhancing planarity and conjugation compared to monocyclic aryl substituents (e.g., 4-hydroxyphenyl or halogenated phenyl groups). This may increase UV absorption and stability, as seen in chromene-based optical materials .
- In contrast, the halogenated derivative (C₉H₈ClFO) exhibits electron-withdrawing effects from Cl/F substituents, altering reactivity in nucleophilic additions .
Activity Comparison:
- Chromene Derivatives: Compounds like 5,7-dihydroxy-4-propyl-2H-chromen-2-one exhibit notable antimicrobial and antitumor activities, attributed to their ability to intercalate DNA or inhibit enzymes like topoisomerases . The target compound’s chromene moiety may similarly enhance bioactivity compared to simpler aryl-propan-2-ones.
- Phenyl Derivatives: The 4-hydroxyphenyl variant (C₉H₁₀O₂) could serve as a precursor in synthesizing flavonoids or antioxidants, leveraging its phenolic group for redox interactions .
Biological Activity
1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one, a compound belonging to the chromanone family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound features a chromanone structure with a propan-2-one substituent, which may enhance its biological activity compared to other chromanones. Its synthesis can be achieved through various methods, including cyclization reactions involving suitable precursors.
Anticancer Properties
Research indicates that chromanone derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines by influencing key regulatory proteins involved in cell cycle and apoptosis pathways. Specifically, these compounds can down-regulate anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Lines | Mechanism of Action |
|---|---|---|
| This compound | MCF-7, HCT-116 | Induces apoptosis; regulates CDK4 and Bcl-2 |
| Chromone Derivative II | Lung, breast cancer | Apoptosis induction; selective for hCA isoforms |
| Chromone Attached to Imidazole | Prostate cancer | DNA fragmentation; cell cycle arrest |
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. It acts as an inhibitor of enzymes involved in inflammatory pathways. Studies suggest that chromanone derivatives can reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammation .
Antioxidant Activity
This compound also exhibits antioxidant activity. This is crucial for protecting cells from oxidative stress and related damage. The compound's ability to scavenge reactive oxygen species (ROS) has been demonstrated in various assays .
The mechanisms through which this compound exerts its biological effects involve several interactions at the molecular level:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses and cancer progression.
- Gene Regulation : It modulates the expression of genes associated with apoptosis and cell cycle regulation.
- ROS Scavenging : The antioxidant capacity helps mitigate oxidative damage in cells.
Case Studies
Several studies have investigated the biological activities of related compounds within the chromanone family:
- Study on Apoptosis Induction : A study demonstrated that a chromanone derivative induced significant apoptosis in MCF-7 breast cancer cells through DNA fragmentation assays .
- Anti-inflammatory Research : Another investigation revealed that chromanones effectively reduced inflammation markers in animal models by inhibiting COX enzymes and pro-inflammatory cytokines .
Q & A
Basic: What established synthetic routes are available for 1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one, and what parameters critically influence reaction yield?
Answer:
The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods used for structurally related chromenones. Key parameters include:
- Solvent choice : Polar solvents like ethanol or DMF enhance reactivity .
- Catalysts : Bases such as NaOH or K2CO3 promote enolate formation .
- Temperature : Controlled heating (e.g., reflux in ethanol) minimizes side reactions .
- Stoichiometry : Precise molar ratios of ketone and aldehyde precursors ensure optimal yields. For example, uses 1.2 g of 2,4-dihydroxy acetophenone and 1.1 g of 4-hydroxy benzaldehyde for a related synthesis .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing chromenone derivatives?
Answer:
Discrepancies often arise from tautomerism, solvent effects, or impurities. Methodological strategies include:
- Cross-validation : Combine NMR, IR, and mass spectrometry with X-ray crystallography (e.g., confirms structures via single-crystal diffraction) .
- Computational modeling : Density Functional Theory (DFT) simulates NMR/IR spectra to compare with experimental data .
- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric forms .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Identifies proton environments and carbon frameworks. For example, reports δ 2.936 (t, 2H) and 3.243 (t, 2H) for analogous CH2 groups .
- Mass spectrometry : Confirms molecular weight via ESI-MS (e.g., [M+H]+ peaks in ) .
- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated in for related chromenones .
Advanced: What strategies improve regioselectivity during functionalization of the chromenone core?
Answer:
- Directing groups : Electron-donating/-withdrawing substituents guide electrophilic attacks.
- Controlled conditions : Propargylation in DMF with K2CO3 () selectively targets hydroxyl groups .
- Catalytic systems : Transition metals (e.g., Pd) enable site-specific cross-coupling reactions.
Basic: How is purity assessed for this compound post-synthesis?
Answer:
- Chromatography : HPLC or TLC (Rf values) monitors purity.
- Melting point analysis : Sharp melting ranges indicate high crystallinity.
- Spectroscopic consistency : Absence of extraneous peaks in NMR/IR .
Advanced: How do computational docking studies correlate with experimental bioactivity data for chromenone derivatives?
Answer:
- Molecular docking : Predicts binding affinities to targets (e.g., enzymes in ). Validation involves:
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (refer to SDS in for related compounds) .
- Emergency measures : Immediate medical consultation for exposure, as outlined in .
Advanced: What challenges arise in achieving enantiomeric purity, and how are they addressed?
Answer:
- Chiral resolution : Use chiral stationary phases in HPLC or enzymatic kinetic resolution.
- Asymmetric synthesis : Chiral catalysts (e.g., organocatalysts) induce enantioselectivity.
- X-ray validation : Confirm absolute configuration via crystallography () .
Basic: How are chromenone derivatives evaluated for antioxidant activity?
Answer:
- DPPH/ABTS assays : Measure radical scavenging capacity (e.g., uses these for indolyl-chromenones) .
- Cellular models : Assess ROS reduction in cell lines (e.g., HeLa or HEK293).
Advanced: How can researchers reconcile divergent biological activity data across studies?
Answer:
- Protocol standardization : Uniform assay conditions (pH, temperature, cell lines).
- Meta-analysis : Statistically aggregate data from multiple sources.
- Structural analogs : Compare substituent effects (e.g., explores pharmacological modifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
